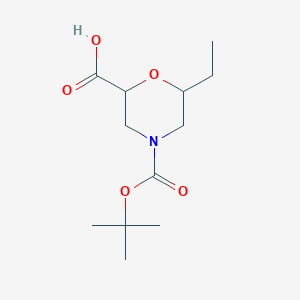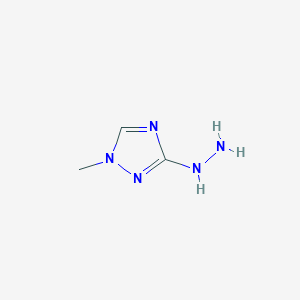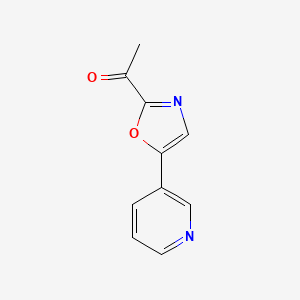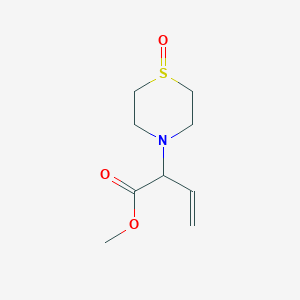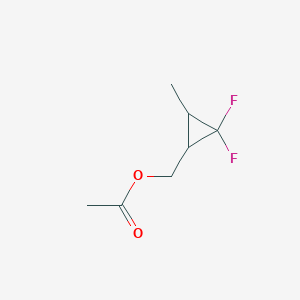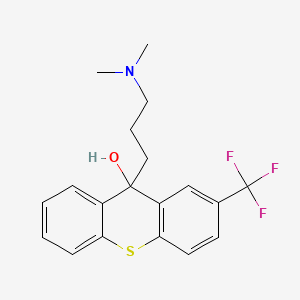
Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate is a chemical compound belonging to the class of benzoic acid derivatives It is characterized by the presence of a cyclopropylmethyl group, a chlorosulfonyl group, and a chloro substituent on the benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate typically involves the reaction of 2-chloro-5-(chlorosulfonyl)benzoic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions can yield various substituted benzoates.
- Reduction reactions can produce sulfonamide derivatives.
- Oxidation reactions can lead to the formation of sulfonic acids or other oxidized products.
Applications De Recherche Scientifique
Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-5-(chlorosulfonyl)benzoate: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its overall structure and reactivity.
Sulfonimidates: Organosulfur compounds with similar functional groups but different applications and properties.
Uniqueness: Cyclopropylmethyl 2-chloro-5-(chlorosulfonyl)benzoate is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H10Cl2O4S |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
cyclopropylmethyl 2-chloro-5-chlorosulfonylbenzoate |
InChI |
InChI=1S/C11H10Cl2O4S/c12-10-4-3-8(18(13,15)16)5-9(10)11(14)17-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Clé InChI |
UTINUYUWFPHIRE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


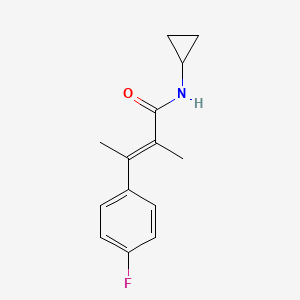
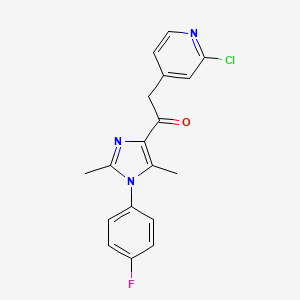
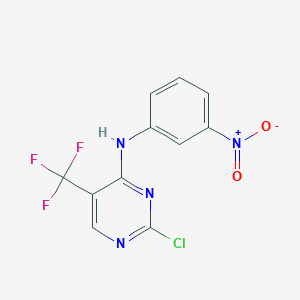
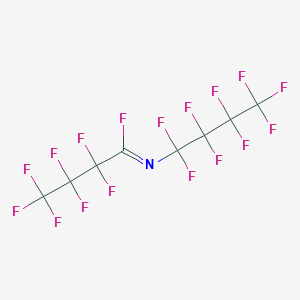
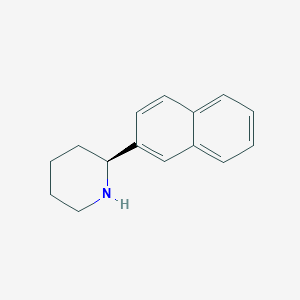
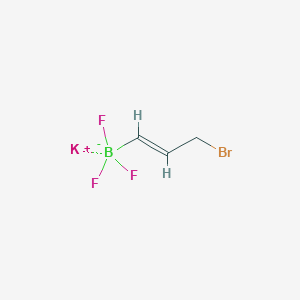
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
